molecular formula C17H17NO3S B13941891 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-09-2

2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid

Katalognummer: B13941891
CAS-Nummer: 854048-09-2
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: GHHRLIPIGHCBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfonic acid group. This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid is unique due to its specific substitution pattern and the presence of the sulfonic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

854048-09-2

Molekularformel

C17H17NO3S

Molekulargewicht

315.4 g/mol

IUPAC-Name

2-ethyl-1,3-dimethylbenzo[f]quinoline-5-sulfonic acid

InChI

InChI=1S/C17H17NO3S/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(22(19,20)21)17(16)18-11(13)3/h5-9H,4H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

GHHRLIPIGHCBDD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C2=C(C(=CC3=CC=CC=C32)S(=O)(=O)O)N=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.